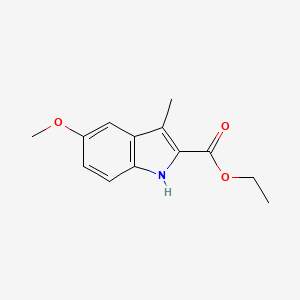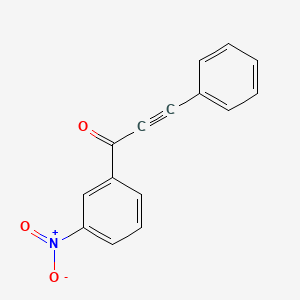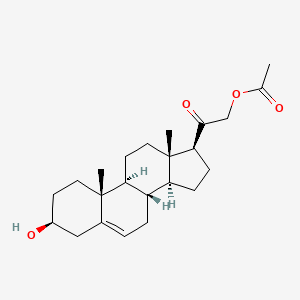![molecular formula C14H16N2O3 B1200176 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 5654-84-2](/img/structure/B1200176.png)
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
This compound is a bioactive metabolite identified as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3- (2-methyl propyl) (PPDHMP) . It has been extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
Synthesis Analysis
The bioactive metabolite was produced by the strain MB30 and was purified through silica gel column chromatography and preparative HPLC . The structure of the bioactive metabolite was elucidated on the basis of Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography mass spectroscopy (LC–MS) analysis .Molecular Structure Analysis
The molecular structure of this compound was determined using spectroscopic analysis such as FT-IR, NMR, and GC-MS . The molecular formula is C7H10N2O2 .Chemical Reactions Analysis
The compound showed a potent inhibitory effect on multidrug-resistant S. aureus with an MIC of 15 ± 0.172 mg L −1 and MBC of 20 ± 0.072 mg L −1 .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including the compound , have shown promising antimicrobial properties . They are particularly effective against bacteria such as Staphylococcus aureus , including multidrug-resistant strains . The compound’s non-hemolytic nature and high antioxidant activity make it a potential candidate for developing new antibiotics.
Antitumor Potential
Studies have shown that pyrrolopyrazine derivatives can have antitumor effects . They may interfere with cancer cell proliferation and induce apoptosis, providing a basis for novel anticancer therapies.
Kinase Inhibition
Kinase inhibitors are crucial in targeted cancer therapies. Pyrrolopyrazine derivatives have shown activity in inhibiting kinase enzymes , which play a role in cell signaling and cancer progression .
Drug Discovery and Development
The pyrrolopyrazine structure is an attractive scaffold for drug discovery . Its versatility and the range of biological activities it exhibits make it a valuable starting point for the synthesis of new therapeutic agents .
Mechanism of Action
Target of Action
It has been found to have a potent inhibitory effect on multidrug-resistant staphylococcus aureus .
Mode of Action
It is known to interact with its target, staphylococcus aureus, and inhibit its growth .
Biochemical Pathways
Its potent inhibitory effect on staphylococcus aureus suggests that it may interfere with the bacterial growth and replication pathways .
Result of Action
The compound has been found to have a potent inhibitory effect on multidrug-resistant Staphylococcus aureus, suggesting that it may be effective in treating infections caused by this bacterium . It has also been found to have high antioxidant activity .
Safety and Hazards
properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOTAXPWMCUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157236 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
5654-84-2 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)




![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)



